molecular formula C12H12O2 B6204867 2-[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetic acid CAS No. 25227-37-6

2-[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetic acid

Cat. No. B6204867
CAS RN: 25227-37-6
M. Wt: 188.2
InChI Key:
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Description

The compound “2-[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetic acid” is a derivative of acetic acid, where the hydrogen of the acetic acid is replaced by a 1,2,3,4-tetrahydronaphthalen-1-ylidene group . This suggests that it might have properties similar to those of acetic acid, but with modifications due to the presence of the tetrahydronaphthalen-1-ylidene group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy . These techniques can provide detailed information about the arrangement of atoms in a molecule .


Chemical Reactions Analysis

The chemical reactions of this compound would likely depend on the reactivity of the tetrahydronaphthalen-1-ylidene group and the carboxylic acid group . The carboxylic acid group is known to undergo a variety of reactions, including esterification and decarboxylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the tetrahydronaphthalen-1-ylidene and carboxylic acid groups . For example, it might have a higher melting point and boiling point than acetic acid due to increased molecular weight .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on its interactions with biological molecules .

Safety and Hazards

The safety and hazards associated with this compound would likely depend on factors such as its reactivity and potential for toxicity . Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials . Additionally, research could be conducted to optimize its synthesis and characterize its properties in more detail .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetic acid involves the condensation of 1-tetralone with ethyl bromoacetate followed by hydrolysis and decarboxylation.", "Starting Materials": [ "1-tetralone", "ethyl bromoacetate", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate" ], "Reaction": [ "1. Dissolve 1-tetralone in dry ethyl acetate and add ethyl bromoacetate and sodium hydroxide.", "2. Heat the mixture under reflux for several hours until the reaction is complete.", "3. Cool the mixture and add hydrochloric acid to adjust the pH to acidic.", "4. Extract the product with ethyl acetate and wash with water and sodium bicarbonate.", "5. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the crude product.", "6. Dissolve the crude product in a mixture of water and sodium bicarbonate and heat under reflux to hydrolyze the ester.", "7. Acidify the mixture with hydrochloric acid and extract the product with ethyl acetate.", "8. Wash the organic layer with water and sodium bicarbonate and dry with sodium sulfate.", "9. Evaporate the solvent to obtain the crude product.", "10. Dissolve the crude product in a mixture of water and sodium bicarbonate and heat under reflux to decarboxylate the carboxylic acid.", "11. Acidify the mixture with hydrochloric acid and extract the product with ethyl acetate.", "12. Wash the organic layer with water and sodium bicarbonate and dry with sodium sulfate.", "13. Evaporate the solvent to obtain the final product, 2-[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetic acid." ] }

CAS RN

25227-37-6

Product Name

2-[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetic acid

Molecular Formula

C12H12O2

Molecular Weight

188.2

Purity

95

Origin of Product

United States

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